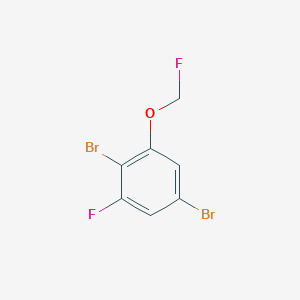
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethoxy group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the fluoromethoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the fluoromethoxy group.
1,4-Dibromotetrafluorobenzene: Contains additional fluorine atoms, leading to different reactivity.
2-Bromo-1,4-difluorobenzene: Another fluorinated bromobenzene derivative with different substitution patterns.
Uniqueness
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C7H4Br2F2O |
|---|---|
Peso molecular |
301.91 g/mol |
Nombre IUPAC |
2,5-dibromo-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
Clave InChI |
AWVKASSXKJEBBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCF)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















